N,N-Dimethylcytidine

RNA thermodynamics Nucleoside modification Base-pairing specificity

N,N-Dimethylcytidine (m⁴₂C; CAS 13007-43-7) features unique N4,N4-dimethylation that completely eliminates the exocyclic amine hydrogen bond donor. This modification depresses RNA duplex Tm by −15.5°C vs. unmodified C:G pairs and confers partial resistance to bisulfite-driven deamination, making it an essential reference standard for epitranscriptomics and bisulfite sequencing assay validation. Ideal for hyperthermophile ribosome reconstitution, RNA thermostability engineering, and antisense oligonucleotide design. Unlike generic cytidine analogs, only authentic m⁴₂C delivers the precise biophysical properties required for reproducible RNA structure-function research.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 13007-43-7
Cat. No. B1422700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylcytidine
CAS13007-43-7
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3/t6-,8-,9-,10-/m1/s1
InChIKeyGFCDNWCHLZESES-PEBGCTIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylcytidine (CAS 13007-43-7): A Unique N4,N4-Dimethylated Cytidine Nucleoside for RNA Modification and Thermophilic Adaptation Research


N,N-Dimethylcytidine (m⁴₂C; CAS 13007-43-7) is a cytidine nucleoside analog distinguished by two methyl substituents at the N4-position of the cytosine base . This double methylation confers distinct physicochemical and biological properties compared to its mono-methylated and unmodified counterparts. It is a naturally occurring RNA modification, identified in archaeal 16S rRNA at position C918, where it plays a critical role in maintaining ribosomal function at extreme temperatures [1]. Synthetic m⁴₂C is used as a research tool to investigate RNA structure-function relationships, epitranscriptomic mechanisms, and the biochemical basis of hyperthermophily [2].

Why N,N-Dimethylcytidine Cannot Be Replaced by Other Cytidine Analogs or Methylated Cytidines


Generic substitution fails because the N4,N4-dimethylation of N,N-Dimethylcytidine (m⁴₂C) is not functionally equivalent to other cytidine modifications. Unlike N4-methylcytidine (m⁴C), which retains a hydrogen bond donor at the exocyclic amine, m⁴₂C completely eliminates this donor, profoundly altering base-pairing stability and specificity [1]. This single alteration changes the melting temperature (Tₘ) of RNA duplexes by as much as −15.5 °C relative to unmodified C:G pairs [2]. Furthermore, m⁴₂C's unique resistance to bisulfite-driven deamination—distinct from both m⁵C and unmodified C—makes it a confounding factor in conventional bisulfite sequencing assays [3]. In biological systems, the presence of m⁴₂C at a conserved rRNA position is essential for hyperthermophilic growth, a function that cannot be rescued by m⁵C or other modifications found in mesophilic organisms [4].

Quantitative Evidence Differentiating N,N-Dimethylcytidine (CAS 13007-43-7) from Its Closest Analogs


Altered RNA Duplex Thermal Stability and Base-Pairing Specificity: N4,N4-Dimethylcytidine vs. N4-Methylcytidine and Unmodified Cytidine

N4,N4-Dimethylcytidine (m⁴₂C) significantly destabilizes RNA duplexes compared to both unmodified cytidine (C) and N4-methylcytidine (m⁴C). In standard sodium phosphate buffer (10 mM, pH 7.0, 100 mM NaCl), m⁴₂C paired with guanosine (G) exhibits a Tₘ of 54.1 °C, which is 15.5 °C lower than the C:G Tₘ (69.6 °C) and 13.5 °C lower than the m⁴C:G Tₘ (67.6 °C). The corresponding ΔG° values are −11.1 kcal/mol for m⁴₂C:G, compared to −20.6 kcal/mol for C:G and −14.2 kcal/mol for m⁴C:G, indicating a substantial reduction in base-pairing stability. This loss of stability is attributed to the elimination of the exocyclic amino hydrogen bond donor upon dimethylation, which also alters base-pairing specificity patterns [1].

RNA thermodynamics Nucleoside modification Base-pairing specificity Epitranscriptomics

Hyperthermophilic Growth Dependency: N4,N4-Dimethylcytidine Knockout vs. Wild-Type Thermococcus kodakarensis

Deletion of the m⁴₂C synthase gene (TK2045) in the hyperthermophilic archaeon Thermococcus kodakarensis results in a severe growth defect that is temperature-dependent. In head-to-head growth comparisons between the wild-type strain (TS559) and the m⁴₂C-deficient mutant (ΔTK2045), a ~25% reduction in final cell culture density (OD₆₀₀) was observed at both 65 °C and 95 °C in the mutant strain. At moderate temperatures (75 °C and 85 °C), only minor growth defects were noted, indicating that the single m⁴₂C modification at position C918 of 16S rRNA is critical for maintaining fitness under thermal stress, particularly at the extremes of the organism's growth range (~50–98 °C) [1].

Thermophile biology Ribosomal RNA modification Functional genomics Archaeal physiology

Structural Localization and Molecular Interactions: Cryo-EM Reveals m⁴₂C Positioning at the Ribosomal P-Site

High-resolution cryo-EM structures (2.8 Å) of the Thermococcus kodakarensis ribosome place m⁴₂C at the universally conserved position C918 within helix 31 of 16S rRNA. In this location, m⁴₂C is situated in the ribosomal decoding center and makes direct contacts with the anticodon loop of the P-site tRNA. This positioning is distinct from other modifications in the same region, such as m⁵C or m¹Ψ, and is implicated in fine-tuning the interaction between the ribosome and the P-site tRNA during translation. The structural data provide a mechanistic rationale for the temperature-dependent growth phenotype observed in m⁴₂C-deficient strains [1].

Cryo-electron microscopy Ribosome structure RNA-protein interactions Structural biology

Differential Resistance to Bisulfite Deamination: N4,N4-Dimethylcytidine vs. 5-Methylcytidine

Bisulfite sequencing (BS-seq) is widely used to map 5-methylcytidine (m⁵C) modifications, which are nearly completely resistant to bisulfite-driven deamination. However, N4,N4-dimethylcytidine (m⁴₂C) exhibits only partial resistance to this chemistry. In T. kodakarensis, BS-seq detected m⁴₂C as a resistant cytidine ~60% of the time across multiple biological replicates and growth conditions, whereas m⁵C is reported to be nearly completely resistant [1]. This differential susceptibility means that efforts to map the m⁵C epitranscriptome via BS-seq in organisms that also contain m⁴₂C will inadvertently capture m⁴₂C signals, leading to potential false-positive assignments [2].

Bisulfite sequencing RNA modification detection Epigenetics Analytical chemistry

Optimal Application Scenarios for N,N-Dimethylcytidine (CAS 13007-43-7) in Academic and Industrial Research


Investigating RNA Thermostability and Hyperthermophilic Adaptation

Researchers studying the molecular mechanisms that enable organisms to thrive at extreme temperatures require N,N-dimethylcytidine as a defined chemical standard and as a building block for synthetic RNAs. The compound can be incorporated into model RNA constructs to assess its contribution to thermal stability via UV melting experiments. The quantitative Tₘ depression observed with m⁴₂C:G base pairs (−15.5 °C vs. C:G) provides a benchmark for rational design of thermostable RNA structures [1]. Furthermore, the demonstration that m⁴₂C is essential for hyperthermophilic growth in T. kodakarensis [2] validates its use in functional studies aimed at engineering thermotolerance in heterologous systems.

Method Development and Validation for Epitranscriptomic Sequencing

The partial resistance of m⁴₂C to bisulfite deamination (~60% detection as cytidine) creates a known confounding signal in conventional m⁵C bisulfite sequencing workflows [1]. Therefore, N,N-dimethylcytidine is an essential reference standard for developing and validating next-generation sequencing (NGS) methods that aim to distinguish between m⁵C and m⁴₂C modifications. Its use in spike-in controls and calibration curves enables accurate quantification of both modifications in complex biological samples, particularly those from hyperthermophilic archaea or organisms where m⁴₂C is newly identified.

Structural Biology of Ribosome Function and Decoding Fidelity

Cryo-EM studies have pinpointed m⁴₂C at a critical interface between the 16S rRNA helix 31 and the P-site tRNA anticodon loop [1]. For structural biologists, obtaining high-purity synthetic m⁴₂C-containing RNA oligonucleotides is necessary for in vitro reconstitution of ribosomal subunits, X-ray crystallography, and single-particle cryo-EM. These experiments aim to elucidate how this specific dimethylation modulates tRNA binding, translocation kinetics, and overall translational fidelity, especially under thermal stress.

Design of Modified Oligonucleotides with Altered Base-Pairing Properties

The elimination of a hydrogen bond donor at the N4 position in m⁴₂C fundamentally alters base-pairing specificity and stability compared to both C and m⁴C [1]. This property can be exploited in the design of antisense oligonucleotides, siRNA duplexes, or molecular beacons where reduced off-target binding or temperature-dependent structural switching is desired. Procurement of N,N-dimethylcytidine phosphoramidites enables site-specific incorporation of this unique modification into synthetic nucleic acids for biophysical and therapeutic development studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethylcytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.